Moexipril-d3 Hydrochloride
Description
Moexipril-d3 Hydrochloride is a deuterated analog of moexipril hydrochloride, a nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug used in hypertension management. The deuterium substitution (denoted by "-d3") typically replaces hydrogen atoms at specific positions, often to slow metabolic degradation in pharmacokinetic studies. Structurally, moexipril hydrochloride is defined as [3S-[2[R(R)],3R*]]-2-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid monohydrochloride . It converts enzymatically to its active metabolite, moexiprilat, which inhibits ACE with high selectivity .
Properties
Molecular Formula |
C₂₇H₃₂D₃ClN₂O₇ |
|---|---|
Molecular Weight |
538.05 |
Synonyms |
(3S)-2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic Acid-d3 Hydrochloride; CI-925-d3; RS-10085-197-d3; SPM-925-d3; Fempress-d3; Perdix-d3; Univasc-d3; |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Reaction Conditions:
| Parameter | Value/Description | Source |
|---|---|---|
| Reaction Temperature | 20–25°C | |
| Solvent | Anhydrous dichloromethane or ethanol | |
| Yield Optimization | pH 4.5–5.5; inert atmosphere |
Hydrolysis to Active Metabolite (Moexiprilat-d3)
Moexipril-d3 hydrochloride acts as a prodrug, undergoing enzymatic hydrolysis to its active form, moexiprilat-d3 :
Kinetic Data:
| Parameter | Value | Method | Source |
|---|---|---|---|
| Hydrolysis Rate (k) | HPLC (pH 2.0) | ||
| Bioactivation Half-life | 2–9 hours | Pharmacokinetic study |
Degradation Pathways
Stability studies reveal pH- and temperature-dependent degradation mechanisms:
Acidic Hydrolysis
Oxidative Degradation
Solid-State Stability
This compound exhibits first-order degradation kinetics in solid-state stability studies :
Interaction with Co-Formulated Agents
When combined with hydrochlorothiazide (HCTZ), moexipril-d3 shows no significant interaction in:
-
Dissolution Profiles : Maintains >85% release within 30 minutes .
-
Stability : No cross-reactivity or byproduct formation observed over 24 months .
Spectrophotometric Analysis
Chromatographic Profiling
| Parameter | HPLC Conditions | Source |
|---|---|---|
| Column | C18, 250 mm × 4.6 mm, 5 µm | |
| Mobile Phase | Phosphate buffer (pH 2.0):ACN (1:1) | |
| Retention Time | 4.2 ± 0.1 minutes |
Comparison with Similar Compounds
Structural Comparison
Moexipril hydrochloride shares core features with other ACE inhibitors, such as a proline-like moiety and ester group for prodrug activation. Key distinctions include:
- 6,7-Dimethoxy substitution on the isoquinoline ring, enhancing lipophilicity and ACE binding affinity .
- Ethoxycarbonyl group facilitating hydrolysis to moexiprilat .
Table 1: Structural Features of Moexipril HCl and Similar ACE Inhibitors
| Compound | Key Structural Features | Prodrug Activation Pathway |
|---|---|---|
| Moexipril HCl | 6,7-Dimethoxyisoquinoline, ethoxycarbonyl | Ester hydrolysis to diacid |
| Enalapril | Bicyclic proline analog, ethyl ester | Hepatic esterase cleavage |
| Fosinopril | Phosphinyl-containing ester | Phosphodiesterase cleavage |
| Lisinopril | Lysine-proline analog (non-prodrug) | Direct ACE inhibition |
Pharmacological Activity
Moexiprilat demonstrates potent ACE inhibition, with IC50 values of 2.6 nmol/L (guinea pig serum) and 4.9 nmol/L (rabbit lung ACE) , comparable to enalaprilat but with distinct tissue selectivity . In hypertensive rat models, moexipril showed a threshold dose of 0.3 mg/kg , reducing blood pressure by ~70 mmHg at 3 mg/kg .
Table 2: Pharmacokinetic Parameters
| Parameter | Moexipril HCl | Enalapril | Fosinopril |
|---|---|---|---|
| pKa (25°C) | 3.05, 5.40 | 3.0, 5.5 | 3.1, 4.7 |
| LogP (pH 7.5) | 0.25 | 0.88 | 1.75 |
| Active Metabolite | Moexiprilat | Enalaprilat | Fosinoprilat |
Stability and Degradation
Moexipril hydrochloride degrades under humid conditions (363 K), following the equation:
$$ \ln k_i = (0.0676 \pm 0.016) \cdot RH\% - (15.53 \pm 0.78) $$
Degradation products include diketopiperazine derivatives, identified via HPLC-MS . This sensitivity to humidity contrasts with more stable ACE inhibitors like lisinopril, which lacks ester groups .
Table 3: Stability Data
| Condition | Degradation Rate (Moexipril HCl) | Comparison with Enalapril |
|---|---|---|
| 363 K, 75% RH | $k_i = 0.0676 \cdot RH - 15.53$ | Enalapril: Slower hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
